1-ethoxycyclopentane-1-carbaldehyde
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Overview
Description
1-Ethoxycyclopentane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2. It features a cyclopentane ring substituted with an ethoxy group and an aldehyde group at the first carbon atom. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxycyclopentane-1-carbaldehyde can be synthesized through several methods, including:
Grignard Reaction: Reacting cyclopentanone with ethyl magnesium bromide followed by oxidation of the resulting alcohol.
Cycloaddition Reactions: Using ethyl vinyl ether and cyclopentanone in the presence of a strong acid catalyst.
Hydroformylation: Reacting cyclopentene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above methods, ensuring high yield and purity. Continuous flow reactors and advanced catalyst systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Ethoxycyclopentane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: The ethoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like hydroxide (OH-), halides (Cl-, Br-)
Major Products Formed:
Carboxylic acids from oxidation
Alcohols from reduction
Various substituted cyclopentanes from nucleophilic substitution
Scientific Research Applications
1-Ethoxycyclopentane-1-carbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-ethoxycyclopentane-1-carbaldehyde exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. In antimicrobial activity, it may disrupt cell membrane integrity or interfere with essential metabolic pathways.
Molecular Targets and Pathways Involved:
Enzyme active sites
Cell membrane components
Metabolic pathways
Comparison with Similar Compounds
1-Ethoxycyclopentane-1-carbaldehyde is unique due to its combination of an aldehyde and an ether group on a cyclopentane ring. Similar compounds include:
Cyclopentanecarbaldehyde
Ethoxycyclohexanecarbaldehyde
Cyclopentyl ethyl ether
These compounds differ in their ring size, substituents, and functional groups, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
854732-29-9 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-ethoxycyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-2-10-8(7-9)5-3-4-6-8/h7H,2-6H2,1H3 |
InChI Key |
ZZURGOUTZPDQHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCC1)C=O |
Purity |
95 |
Origin of Product |
United States |
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